T-1101 tosylate

Antiproliferative Activity Cancer Cell Lines GI50

First-in-class clinical candidate with validated Hec1/Nek2 PPI inhibition. Differentiated by nanomolar potency (~500–1000× stronger than INH1) and 77.4% oral bioavailability. Ideal for hepatocellular carcinoma research with quantified synergy allowing 50% sorafenib dose reduction. High tumor tissue exposure and favorable hERG/kinase selectivity. Suitable for translational studies and in vivo xenograft models.

Molecular Formula C31H31N5O6S3
Molecular Weight 665.8 g/mol
Cat. No. B10824487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-1101 tosylate
Molecular FormulaC31H31N5O6S3
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC
InChIInChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)
InChIKeyOUJWEAVKLYQREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-1101 Tosylate Procurement Guide: First-in-Class Hec1/Nek2 Inhibitor for Cancer Research


T-1101 tosylate (TAI-95 tosylate) is an orally active small molecule that functions as a first-in-class clinical candidate inhibiting the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and the mitotic kinase Nek2 [1]. Its development represents a novel therapeutic approach distinct from conventional microtubule-targeting agents (MTAs), targeting a specific mitotic pathway without the neurotoxicity associated with MTAs [1]. The compound exhibits nanomolar antiproliferative activity across multiple cancer cell lines, achieves high tumor tissue concentrations following oral administration, and demonstrates a favorable selectivity profile against normal cells, a broad panel of kinases, and the hERG channel [1].

Why T-1101 Tosylate Cannot Be Replaced by Other Hec1/Nek2 Inhibitors or Analogs


The Hec1/Nek2 axis represents a distinct and challenging target class. Compounds that superficially share this mechanism of action exhibit vast, quantifiable differences in potency, selectivity, oral bioavailability, and clinical translation potential. For instance, earlier Hec1 inhibitors such as INH1 demonstrate micromolar GI50 values (10–21 μM), which are approximately 500- to 1000-fold less potent than T-1101 tosylate's nanomolar activity [1]. Similarly, while other Nek2 inhibitors like MBM-55 exhibit high potency against the isolated kinase (IC50 = 1 nM), they lack the unique ability of T-1101 tosylate to disrupt the Hec1/Nek2 protein-protein interaction and achieve high tumor exposure via oral administration, as demonstrated in xenograft models [1]. Furthermore, the tosylate salt form was specifically selected to confer a quantifiable advantage in oral bioavailability (F = 77.4%) and thermal stability over alternative salt forms [1]. These stark quantitative differences in potency, pharmacokinetics, and selectivity render simple substitution impossible.

Quantitative Differentiation of T-1101 Tosylate: Head-to-Head Evidence Against Closest Comparators


Superior Antiproliferative Potency: T-1101 Tosylate vs. INH1

T-1101 tosylate demonstrates a >500-fold improvement in antiproliferative potency compared to the earlier Hec1/Nek2 inhibitor INH1. While INH1 requires micromolar concentrations (GI50 = 10–21 μM) to inhibit breast cancer cell proliferation, T-1101 tosylate achieves equivalent effects in the low nanomolar range (IC50 = 14.8–21.5 nM) across multiple cancer cell lines [1].

Antiproliferative Activity Cancer Cell Lines GI50

Enhanced Oral Bioavailability and Systemic Exposure: Tosylate Salt vs. Lead Compound 7

The development of T-1101 tosylate involved optimization from lead compound 7, with a key goal of improving oral pharmacokinetics. Salt screening identified the tosylate salt form as providing a quantifiable advantage in oral absorption and systemic exposure. The tosylate salt exhibits an oral bioavailability of 77.4% and an AUC of 62.5 μM·h, representing a significant improvement over earlier lead compounds [1].

Pharmacokinetics Oral Bioavailability AUC

Unique Mechanism and Target Selectivity: Hec1/Nek2 PPI Inhibition vs. Direct Nek2 Kinase Inhibition

T-1101 tosylate is distinct from direct Nek2 kinase inhibitors such as MBM-55. MBM-55 is a potent Nek2 inhibitor (IC50 = 1 nM) but exhibits off-target activity against RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM) . In contrast, T-1101 tosylate acts by disrupting the Hec1/Nek2 protein-protein interaction and was shown to be inactive against a panel of kinases, demonstrating superior target specificity [1].

Mechanism of Action Protein-Protein Interaction Selectivity

Quantified Synergy with Sorafenib: Dose Reduction In Vivo

Oral co-administration of T-1101 tosylate with sorafenib in a Huh-7 hepatocellular carcinoma xenograft model allows for a 50% reduction in the required sorafenib dose while maintaining comparable antitumor activity. Specifically, the effective sorafenib dose was halved from 25 mg/kg to 12.5 mg/kg when combined with T-1101 tosylate [1].

Combination Therapy Sorafenib Hepatocellular Carcinoma

Validated Cardiac Safety Profile: Lack of hERG Inhibition

In contrast to many kinase inhibitors that carry a risk of QT prolongation via hERG channel blockade, T-1101 tosylate has been explicitly demonstrated to be inactive against the hERG potassium channel [1]. This differentiates it from compounds where hERG liability is either unknown or a known concern.

Cardiotoxicity hERG Channel Safety Pharmacology

Optimal Research and Industrial Application Scenarios for T-1101 Tosylate


Preclinical Investigation of Hec1/Nek2 Pathway in Cancer Biology

Given its potent nanomolar activity (IC50: 14.8–21.5 nM) and validated mechanism of disrupting Hec1/Nek2 protein-protein interactions, T-1101 tosylate is the preferred tool compound for dissecting the role of this mitotic pathway in cancer cell proliferation, chromosomal misalignment, and apoptotic cell death [1]. Its high kinase selectivity profile [1] ensures that observed phenotypes are attributable to target engagement rather than off-target kinase inhibition.

Oral Combination Therapy Studies with Sorafenib in Hepatocellular Carcinoma Models

The quantified synergy with sorafenib, which allows for a 50% dose reduction of sorafenib in Huh-7 xenograft models [1], makes T-1101 tosylate a critical reagent for researchers exploring novel combination regimens for hepatocellular carcinoma. Its high oral bioavailability (F = 77.4%) [1] supports convenient oral co-administration in preclinical in vivo studies.

In Vivo Xenograft Efficacy Studies Across Multiple Solid Tumor Types

T-1101 tosylate has demonstrated significant in vivo antitumor activity following oral administration in mouse xenograft models of liver cancer (Huh-7), breast cancer (BT474, MDA-MB-231, MCF7), and other solid tumors [1]. Its ability to achieve high concentrations in tumor tissues [1] makes it an ideal candidate for evaluating Hec1/Nek2 inhibition in a broad range of in vivo oncology models.

Clinical Trial Procurement and Biomarker Development

As a first-in-class clinical candidate that has advanced to Phase I/II clinical trials for advanced refractory solid tumors [1][2], T-1101 tosylate is of high interest for translational research groups and clinical trial sites. Its demonstrated lack of hERG and normal cell toxicity [1] supports its safety profile, and it may be used as a reference standard for biomarker and companion diagnostic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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